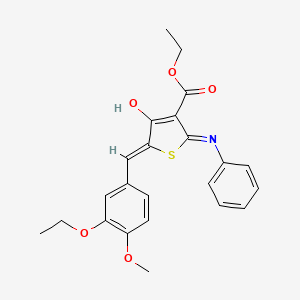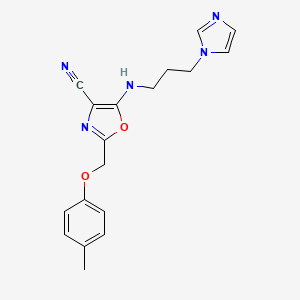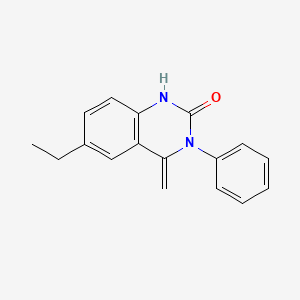![molecular formula C21H12ClNO5 B11598154 2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B11598154.png)
2-[5-(4-chlorophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a chlorophenoxy group and a benzoic acid moiety. It is often used in research due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 4-chlorophenol with phthalic anhydride to form 4-chlorophenoxyphthalic anhydride.
Cyclization: This intermediate undergoes cyclization in the presence of a suitable catalyst to form the isoindole structure.
Substitution Reaction: The final step involves the substitution of the benzoic acid group onto the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxy, amino, or thiol-substituted isoindoles.
Scientific Research Applications
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler compound with similar structural features but different biological activities.
2,4-Dichlorophenoxyacetic acid: Another related compound used as a herbicide.
4-(4-Chlorophenoxy)benzoic acid: Shares the chlorophenoxy group but differs in the rest of the structure.
Uniqueness
2-[5-(4-Chlorophenoxy)-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl]benzoic acid is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H12ClNO5 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
2-[5-(4-chlorophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid |
InChI |
InChI=1S/C21H12ClNO5/c22-12-5-7-13(8-6-12)28-14-9-10-15-17(11-14)20(25)23(19(15)24)18-4-2-1-3-16(18)21(26)27/h1-11H,(H,26,27) |
InChI Key |
BRBYXKGFQSYBON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(3-ethoxy-4-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11598073.png)
![11-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11598080.png)
![ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-3-carboxylate](/img/structure/B11598092.png)
![N'-({2-[2-bromo-4-(propan-2-yl)phenoxy]acetyl}oxy)pyridine-4-carboximidamide](/img/structure/B11598098.png)
![4-[(E)-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,5-dioxoimidazolidin-4-ylidene)methyl]benzoic acid](/img/structure/B11598105.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B11598112.png)
![(5Z)-2-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598114.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B11598132.png)

![6-(2-butoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598158.png)

![2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11598171.png)
![2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11598178.png)

